A Senior Application Scientist's Guide to 4-Fluoro-1-isocyanato-2-methoxybenzene in Medicinal Chemistry
A Senior Application Scientist's Guide to 4-Fluoro-1-isocyanato-2-methoxybenzene in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Isocyanates in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] When this powerful halogen is combined with a reactive isocyanate group on a phenyl ring, the resulting building block becomes a highly valuable tool for drug discovery professionals.
4-Fluoro-1-isocyanato-2-methoxybenzene is one such reagent, offering a trifecta of functionalities: a fluorine atom for metabolic modulation, a methoxy group to fine-tune electronics and solubility, and a highly reactive isocyanate handle. The isocyanate group is a linchpin in the synthesis of urea derivatives, a structural motif central to numerous FDA-approved drugs.[2][3] The urea linkage is a privileged scaffold primarily because of its exceptional ability to act as both a hydrogen bond donor and acceptor, forming robust and specific interactions with protein targets.[2] This guide provides an in-depth technical overview for researchers and drug development professionals on the procurement, handling, and application of 4-Fluoro-1-isocyanato-2-methoxybenzene in the synthesis of novel bioactive compounds.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. 4-Fluoro-1-isocyanato-2-methoxybenzene is a distinct molecule whose properties are critical for reaction setup, purification, and storage.
Diagram: Chemical Structure of 4-Fluoro-1-isocyanato-2-methoxybenzene
Caption: Structure of 4-Fluoro-1-isocyanato-2-methoxybenzene.
Table 1: Physicochemical Data of 4-Fluoro-1-isocyanato-2-methoxybenzene
| Property | Value | Source |
| CAS Number | 148624-87-7 | [4] |
| Molecular Formula | C₈H₆FNO₂ | [5] |
| Molecular Weight | 167.14 g/mol | [5] |
| SMILES | COC1=CC(F)=CC=C1N=C=O | [4] |
| InChIKey | XPQVQIJEKXNCFC-UHFFFAOYSA-N | [5] |
| Physical Form | Varies by supplier; typically solid or liquid | N/A |
| Purity | Typically >95% (confirm with supplier) | N/A |
When procuring this reagent, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier. The CoA should provide lot-specific data confirming the compound's identity and purity, typically via ¹H NMR, LC-MS, or HPLC analysis.[4][6]
The Urea Moiety: A Cornerstone of Kinase Inhibition
The primary application of 4-Fluoro-1-isocyanato-2-methoxybenzene in medicinal chemistry is the synthesis of N,N'-disubstituted ureas. This is achieved through the reaction of the isocyanate group with a primary or secondary amine. This reaction is typically high-yielding, proceeds under mild conditions, and has a broad substrate scope, making it ideal for generating chemical libraries for high-throughput screening.
The resulting diaryl urea scaffold is a hallmark of many Type II kinase inhibitors, such as the blockbuster drug Sorafenib.[2] These inhibitors bind to the "DFG-out" (inactive) conformation of the kinase, accessing an allosteric pocket adjacent to the ATP-binding site. The urea moiety is critical for this interaction, forming key hydrogen bonds that stabilize the inhibitor-protein complex.
Diagram: General Synthesis of a Diaryl Urea
Caption: Reaction of an isocyanate with an amine to form a urea.
Experimental Protocol: Synthesis and Characterization of a Urea Derivative
This section provides a robust, self-validating protocol for the synthesis of a novel urea derivative using 4-Fluoro-1-isocyanato-2-methoxybenzene and a representative amine nucleophile.
Protocol 1: Synthesis of N-(4-fluoro-2-methoxyphenyl)-N'-(phenyl)urea
Objective: To synthesize a model urea derivative to demonstrate the reactivity and utility of the title compound.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Fluoro-1-isocyanato-2-methoxybenzene | 148624-87-7 | 167.14 | 500 mg | 2.99 |
| Aniline | 62-53-3 | 93.13 | 278 mg (272 µL) | 2.99 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 15 mL | N/A |
Step-by-Step Methodology:
-
Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-1-isocyanato-2-methoxybenzene (500 mg, 2.99 mmol).
-
Dissolution: Add anhydrous dichloromethane (15 mL) to the flask and stir at room temperature under a nitrogen atmosphere until the solid is fully dissolved.
-
Nucleophile Addition: In a single portion, add aniline (272 µL, 2.99 mmol) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. A white precipitate will likely form as the product is generated.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting isocyanate.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.[7]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram: Synthetic Workflow
Caption: Experimental workflow for urea synthesis.
Safety, Handling, and Procurement
Isocyanates are reactive and require careful handling. They are known respiratory and skin sensitizers.[8][9] Adherence to strict safety protocols is mandatory.
Table 2: Hazard and Safety Information
| Category | Information |
| GHS Pictograms | Health Hazard, Irritant |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[10][11][12] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/clothing/eye protection/face protection. In case of inadequate ventilation, wear respiratory protection.[8][9] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat, and use within a certified chemical fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Isocyanates are moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] |
Procurement Guidance:
When purchasing 4-Fluoro-1-isocyanato-2-methoxybenzene, select a reputable chemical supplier that provides a comprehensive Certificate of Analysis (CoA) with each batch. Key information to verify includes:
-
Purity: Typically ≥97% as determined by GC or HPLC.
-
Identity Confirmation: ¹H NMR and/or Mass Spectrometry data consistent with the structure.
-
Date of Manufacture: Isocyanates can degrade over time, especially with improper storage.
Conclusion
4-Fluoro-1-isocyanato-2-methoxybenzene is a potent and versatile building block for medicinal chemists. Its well-defined reactivity allows for the straightforward synthesis of urea-containing molecules, a scaffold of proven importance in drug discovery, particularly in the field of kinase inhibitors. By understanding its properties, adhering to rigorous safety protocols, and employing robust synthetic methods, researchers can effectively leverage this reagent to construct novel chemical entities with therapeutic potential. The strategic placement of the fluoro and methoxy groups provides a valuable platform for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties in the pursuit of next-generation therapeutics.
References
- BLD Pharm.
- BLD Pharm. 450-91-9|4-Fluoro-2-methoxyaniline.
- Fisher Scientific.
- Acros Organics.
- Thermo Fisher Scientific.
- TCI Chemicals. SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene.
- Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzaldehyde.
- PubChemLite.
- K. A. Vasilev, et al. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Eurofins. ANALYTICAL METHOD SUMMARIES.
- BenchChem. Technical Support Center: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol.
- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Ann Med Chem Res 2(1): 1015.
- S. Gazzina, et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.
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- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
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- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. 148624-87-7|4-Fluoro-1-isocyanato-2-methoxybenzene|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 1-fluoro-4-isocyanato-2-methoxybenzene (C8H6FNO2) [pubchemlite.lcsb.uni.lu]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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